molecular formula C10H16ClNO B13545441 4-(1-Aminobutyl)phenolhydrochloride

4-(1-Aminobutyl)phenolhydrochloride

Cat. No.: B13545441
M. Wt: 201.69 g/mol
InChI Key: JKUKIQUZERUIDJ-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)phenolhydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

4-(1-aminobutyl)phenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-3-10(11)8-4-6-9(12)7-5-8;/h4-7,10,12H,2-3,11H2,1H3;1H

InChI Key

JKUKIQUZERUIDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

Structural Context Within Aminophenolic Compounds

4-(1-Aminobutyl)phenol (B6149381) hydrochloride is a molecule that belongs to the broader class of aminophenols. These are organic compounds that feature both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. The relative positions of these functional groups on the aromatic ring, along with the nature of any additional substituents, dictate the compound's chemical and physical properties.

Aminophenols are known to be amphoteric, meaning they can act as either weak acids or weak bases. However, the basic character of the amino group typically predominates. They are reactive molecules, with both the amino and hydroxyl groups capable of participating in a variety of chemical reactions, including alkylation, acylation, and diazonium salt formation. The synthesis of aminophenols is often achieved through the reduction of the corresponding nitrophenols.

The structure of 4-(1-Aminobutyl)phenol hydrochloride is characterized by a phenol (B47542) ring substituted at the fourth position with a 1-aminobutyl group. The hydrochloride salt form is common for such amines, enhancing stability and solubility. This structure, containing a chiral center at the first carbon of the butyl chain, means the compound can exist as different stereoisomers, such as (S)-4-(1-Aminobutyl)phenol.

The combination of the phenolic hydroxyl group and the primary alkylamine side chain allows for a unique blend of properties that are a subject of research interest. For instance, the phenolic moiety is a known structural feature in various biologically active molecules, while the aminobutyl side chain provides a flexible and reactive site.

Academic Relevance and Research Trajectories

The specific structural features of 4-(1-Aminobutyl)phenol (B6149381) and its derivatives place them at the intersection of several research disciplines, from medicinal chemistry to material science. While specific research on the hydrochloride salt is emerging, the broader class of aminophenol derivatives has been explored for various applications.

In the realm of medicinal chemistry, aminophenol derivatives are investigated for their potential biological activities. For instance, derivatives of 4-aminophenol (B1666318) have been synthesized and studied for their antiproliferative effects. google.com Research on closely related structures suggests that the aminophenolic scaffold is a promising starting point for developing new therapeutic agents. Studies on (S)-4-(1-Aminobutyl)phenol have explored its potential as a dopamine (B1211576) receptor agonist, which could have implications for neurological disorders. prepchem.com

Beyond biological applications, the phenolic structure of these compounds makes them candidates for use in material science. Researchers have explored incorporating similar compounds into polymer matrices to enhance thermal stability and mechanical properties. prepchem.com The reactivity of both the phenol (B47542) and amine groups allows these molecules to act as versatile building blocks in the synthesis of more complex materials and specialty chemicals.

The research into aminophenol derivatives is an active and expanding field. Studies have explored the synthesis of various derivatives and their potential applications, including antimicrobial and antidiabetic activities. ontosight.aiprepchem.com The ongoing investigation into compounds like 4-(1-Aminobutyl)phenol hydrochloride and its analogs continues to open new avenues for innovation in both pharmaceutical development and materials science.

Iii. Spectroscopic and Chromatographic Methods for Advanced Analysis

Development of High-Resolution Chromatographic Separations

High-resolution chromatography is essential for the separation and quantification of 4-(1-Aminobutyl)phenol (B6149381) hydrochloride from related substances and its enantiomer. Various chromatographic techniques are employed to achieve this, each with its specific advantages.

Chiral HPLC is a crucial technique for the separation of the enantiomers of 4-(1-Aminobutyl)phenol hydrochloride. phenomenex.com The development of a successful chiral separation method is often complex, as the chromatographic behavior of optical isomers can be unpredictable. hplc.today The selection of the appropriate chiral stationary phase (CSP) is the most critical step. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and robustness. bujnochem.comchromatographyonline.comchromatographyonline.com These phases operate on the principle of forming transient diastereomeric complexes with the analyte, where one enantiomer fits more precisely into the "chiral pockets" of the stationary phase, leading to differential retention and separation. phenomenex.com

The choice of mobile phase also plays a significant role. Normal-phase chromatography, using solvents like hexane (B92381) and isopropanol, is common for chiral separations. chromatographyonline.com However, reversed-phase and polar organic modes can also be effective, offering versatility for different analytes. sigmaaldrich.comsigmaaldrich.com Method development often involves screening a variety of columns and mobile phase compositions to find the optimal conditions for resolution and analysis time. sigmaaldrich.com For ionizable molecules like 4-(1-Aminobutyl)phenol hydrochloride, the polar ionic mode, which utilizes non-aqueous mobile phases, can be particularly effective. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative)
Mobile Phase Normal Phase: Hexane/Ethanol (e.g., 80/20 v/v) bujnochem.com
Reversed Phase: Acetonitrile/Water with additives
Polar Organic: Methanol (B129727) or Ethanol sigmaaldrich.com
Flow Rate 0.5 - 1.5 mL/min bujnochem.com
Detection UV at a suitable wavelength (e.g., 220 nm or 275 nm) bujnochem.com
Column Temperature Ambient or controlled (e.g., 25°C)

This table presents a generalized set of parameters. Actual conditions would require optimization for the specific enantiomers of 4-(1-Aminobutyl)phenol hydrochloride.

Gas chromatography is a powerful technique for the analysis of volatile compounds. phenomenex.com However, 4-(1-Aminobutyl)phenol hydrochloride, being a salt with polar functional groups (hydroxyl and amino), is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form. phenomenex.comepa.gov

Common derivatization strategies for compounds containing phenol (B47542) and amine groups include silylation, acylation, or alkylation. phenomenex.comepa.gov Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogens of the hydroxyl and amino groups to form less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. phenomenex.com Another approach is a two-step derivatization involving acetylation followed by trifluoroacetylation, which produces derivatives that are highly sensitive to electron capture detection (ECD). oup.comoup.com

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.comderpharmachemica.com The choice of GC column is also critical, with fused-silica capillary columns offering high resolution. epa.gov

Table 2: Potential GC Derivatization and Analysis Parameters

ParameterCondition
Derivatization Reagent Silylation: BSTFA, TMSI; Acylation: Acetic anhydride (B1165640), Trifluoroacetic anhydride phenomenex.comoup.comoup.com
Column Fused-silica capillary column (e.g., DB-5 or equivalent) nih.gov
Injection Mode Splitless mdpi.com
Carrier Gas Helium or Hydrogen mdpi.com
Oven Temperature Program Ramped, e.g., 80°C to 250°C oup.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) epa.gov

This table provides hypothetical parameters. The optimal conditions would depend on the specific derivative formed.

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC for chiral separations. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol. windows.netafmps.be The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comwindows.net

For chiral separations, SFC is often paired with the same types of polysaccharide-based chiral stationary phases used in HPLC. chromatographyonline.com The unique properties of the supercritical fluid can lead to different and sometimes enhanced enantioselectivity compared to liquid chromatography. chromatographyonline.com SFC is particularly advantageous for preparative scale separations due to the ease of removing the CO2 from the collected fractions. selvita.com The development of a chiral SFC method involves optimizing parameters such as the organic modifier, temperature, and backpressure. afmps.be

Recent advancements have seen SFC coupled with mass spectrometry (SFC-MS), providing a powerful tool for the analysis of complex mixtures and the confirmation of peak identity. researchgate.netchromatographyonline.comnih.gov

Table 3: Representative SFC Chiral Separation Parameters

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase chromatographyonline.com
Mobile Phase Supercritical CO2 with a polar organic modifier (e.g., Methanol, Ethanol) windows.net
Modifier Gradient Isocratic or gradient elution
Flow Rate 1.0 - 4.0 mL/min researchgate.net
Backpressure 100 - 200 bar researchgate.net
Column Temperature 25 - 40°C researchgate.net
Detection UV, Mass Spectrometer (MS)

This table outlines typical starting conditions for SFC method development.

Advanced Spectroscopic Characterization

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(1-Aminobutyl)phenol hydrochloride. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are necessary to confirm the connectivity of atoms within the molecule.

Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, helping to establish the sequence of protons in the butyl chain and their relationship to the aromatic protons. nih.govyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal to its attached proton(s). nih.govresearchgate.netuvic.ca

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the butyl chain to the phenol ring. researchgate.netuvic.ca

By combining the information from these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of 4-(1-Aminobutyl)phenol hydrochloride. researchgate.net

Table 4: Expected NMR Correlations for 4-(1-Aminobutyl)phenol hydrochloride

Proton (¹H)Expected COSY CorrelationsExpected HMBC Correlations (to Carbons)
Aromatic ProtonsWith other aromatic protonsCarbons of the aromatic ring, Carbon of the butyl chain attached to the ring
Methine Proton (CH-NH₂)Protons of the adjacent methylene (B1212753) groupAromatic carbons, Carbons of the butyl chain
Methylene Protons (CH₂)Protons of the methine and adjacent methylene groupsCarbons within the butyl chain, Aromatic carbons
Methyl Protons (CH₃)Protons of the adjacent methylene groupCarbons within the butyl chain
Amine Protons (NH₂)May show weak or no correlation
Phenolic Proton (OH)May show weak or no correlationAromatic carbons

This is a predictive table. Actual correlations would be determined from the experimental spectra.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of 4-(1-Aminobutyl)phenol hydrochloride with a high degree of confidence. This is a critical step in confirming the identity of the compound.

In addition to exact mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, detailed structural information can be obtained. The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure and differentiate it from isomers. For phenols and related compounds, characteristic fragmentation pathways often involve the loss of small neutral molecules or radicals from the side chain and cleavage of the aromatic ring. uvic.ca

Table 5: Predicted HRMS Fragmentation Data

Ion TypePredicted m/zPossible FormulaPotential Fragment Lost
[M+H]⁺Calculated exact massC₁₀H₁₆NO⁺-
Fragment 1[M+H - NH₃]⁺C₁₀H₁₃O⁺Ammonia
Fragment 2[M+H - C₃H₇]⁺C₇H₉NO⁺Propyl radical
Fragment 3[M+H - C₄H₁₀N]⁺C₆H₆O⁺Butylamine

This table presents plausible fragmentation pathways. The actual fragmentation would be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within the 4-(1-Aminobutyl)phenol hydrochloride molecule. americanpharmaceuticalreview.com These techniques probe the vibrational energy levels of molecules, providing a unique "fingerprint" spectrum.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser source. americanpharmaceuticalreview.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For 4-(1-Aminobutyl)phenol hydrochloride, Raman spectroscopy would be particularly useful for characterizing the aromatic ring vibrations and the carbon backbone of the butyl chain. chemicalbook.com

Polymorphism Analysis : Crystalline solids can exist in different physical forms known as polymorphs, which have the same chemical composition but different crystal lattice arrangements. Polymorphism can significantly impact the physical and chemical properties of a pharmaceutical compound. Both IR and Raman spectroscopy are sensitive to the subtle changes in molecular conformation and intermolecular interactions that occur between different polymorphic forms, making them valuable tools for polymorphic screening and characterization. researchgate.net

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
O-H Stretch (Phenol)3200-3600IR, Raman
N-H Stretch (Aminium)2800-3200IR
C-H Stretch (Aromatic)3000-3100IR, Raman
C-H Stretch (Alkyl)2850-2960IR, Raman
C=C Stretch (Aromatic)1450-1600IR, Raman
O-H Bend (Phenol)1330-1440IR
N-H Bend (Aminium)1500-1650IR

Table 1: Expected Vibrational Frequencies for 4-(1-Aminobutyl)phenol Hydrochloride. This table is a generalization, and actual values can vary based on the specific solid-state form and experimental conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined with high accuracy.

For 4-(1-Aminobutyl)phenol hydrochloride, a single-crystal X-ray diffraction study would provide unambiguous information about:

Molecular Conformation : The exact bond lengths, bond angles, and torsion angles of the molecule.

Crystal Packing : How the molecules are arranged in the crystal lattice.

Intermolecular Interactions : The details of hydrogen bonding between the phenolic hydroxyl group, the aminium group, and the chloride counter-ion, as well as any other non-covalent interactions. nih.gov

This detailed structural information is invaluable for understanding the compound's physicochemical properties and for establishing a definitive reference for its solid-state form. rsc.orgrsc.org

Parameter Information Gained from X-ray Crystallography
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal lattice.
Space GroupThe symmetry operations that describe the arrangement of molecules in the crystal.

Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. | | Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. nih.gov | | Hydrogen Bonding Network | The geometry and connectivity of hydrogen bonds within the crystal structure. nih.gov |

Table 2: Key Parameters Determined by X-ray Crystallography.

Purity Profiling and Impurity Quantification Method Development

Ensuring the purity of an active pharmaceutical ingredient (API) is critical. researchgate.net Purity profiling involves the identification and quantification of all impurities present in a sample. hilarispublisher.com

Quantitative Analytical Strategies for Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the synthesis of the API. These can include starting materials, intermediates, by-products, and reagents. The quantification of these impurities is crucial for process control and ensuring the final product meets quality standards. osti.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of process-related impurities in pharmaceutical compounds. globalresearchonline.netnih.gov A typical strategy would involve developing a stability-indicating HPLC method capable of separating the API from its potential impurities.

Key aspects of this strategy include:

Method Development : Selecting the appropriate column, mobile phase, and detection wavelength to achieve optimal separation and sensitivity.

Forced Degradation Studies : Intentionally degrading the API under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensure the analytical method can separate them from the intact drug. globalresearchonline.net

Quantification : Using a calibrated external standard of the impurity or, if a standard is not available, using a relative response factor to estimate its concentration. nih.govfrontiersin.org

Potential Impurity Potential Source
Unreacted Starting MaterialsIncomplete reaction
IntermediatesIncomplete reaction
By-productsSide reactions
ReagentsCarried over from the synthesis
Degradation ProductsInstability of the API

Table 3: Common Process-Related Impurities.

Method Validation Principles in Complex Mixture Analysis

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. americanpharmaceuticalreview.com Method validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific compound in its matrix. researchgate.net The International Council for Harmonisation (ICH) provides guidelines for method validation. researchgate.net

Key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradants, or matrix components. globalresearchonline.net

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Accuracy : The closeness of the test results obtained by the method to the true value. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within the same lab, over a short time) and intermediate precision (within the same lab, but on different days, with different analysts, or different equipment).

Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. americanpharmaceuticalreview.com

Application of Quality by Design (QbD) in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. etflin.comnih.gov When applied to analytical method development (Analytical QbD or AQbD), the goal is to design a robust method that consistently meets its intended performance criteria throughout its lifecycle. sterlingpharmasolutions.comwaters.comamericanpharmaceuticalreview.com

The AQbD process involves:

Defining the Analytical Target Profile (ATP) : This defines the requirements for the analytical method, including what needs to be measured and the required quality of the results.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) : CMAs are the properties of the method that need to be controlled to ensure the desired quality (e.g., resolution, peak tailing). CMPs are the method parameters that can affect the CMAs (e.g., mobile phase composition, column temperature). waters.com

Risk Assessment : Identifying and ranking the method parameters that have the potential to impact the method's performance.

Method Optimization and Design Space : Using Design of Experiments (DoE) to systematically study the effects of the CMPs on the CMAs and to define a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. americanpharmaceuticalreview.com

Control Strategy and Lifecycle Management : Implementing a control strategy to ensure the method consistently operates within the design space and continuously monitoring the method's performance over time. nih.gov

By employing an AQbD approach, a more robust and reliable analytical method for 4-(1-Aminobutyl)phenol hydrochloride can be developed, leading to a better understanding of the method's capabilities and limitations.

Iv. Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. tandfonline.comtandfonline.com These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and other electronic properties.

The flexible aminobutyl side chain of 4-(1-aminobutyl)phenol (B6149381) allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical and biological properties.

A systematic conformational search would likely reveal several low-energy structures corresponding to different rotations around the C-C and C-N bonds of the aminobutyl group. The relative energies of these conformers would be influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino group and the phenolic hydroxyl group. The energy landscape can be mapped to understand the probability of finding the molecule in a particular conformation at a given temperature. For instance, studies on similar flexible molecules have shown that even small energy differences between conformers can lead to significant populations of multiple shapes in solution. nih.govresearchgate.net

Illustrative Relative Energies of Hypothetical Conformers of 4-(1-Aminobutyl)phenol

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)
Anti180°0.00
Gauche (+)+60°0.85
Gauche (-)-60°0.85
Eclipsed5.20

This table illustrates hypothetical energy differences between conformers based on typical values for alkane chains. The actual values for 4-(1-aminobutyl)phenol would require specific calculations.

The electronic structure of 4-(1-aminobutyl)phenol is characterized by the interplay between the aromatic phenol (B47542) ring and the aliphatic aminobutyl substituent. The hydroxyl (-OH) group is a well-known activating group, donating electron density to the benzene (B151609) ring through resonance. chemistrystudent.comyoutube.com The aminobutyl group, particularly in its protonated hydrochloride form, would act as an electron-withdrawing group via induction.

Quantum chemical calculations can provide a detailed picture of this electronic distribution through the analysis of molecular orbitals and charge distribution. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are related to the molecule's reactivity. For phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, making this region susceptible to electrophilic attack. chemistrystudent.comyoutube.com The electron-withdrawing nature of the protonated amino group would be expected to lower the energy of the HOMO and influence the regioselectivity of reactions on the aromatic ring.

Natural Bond Orbital (NBO) analysis can further quantify the interactions between different parts of the molecule, such as the delocalization of the oxygen lone pair into the π-system of the benzene ring. tandfonline.com

Computational methods can be used to simulate chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. For 4-(1-aminobutyl)phenol, potential reactions of interest could include oxidation of the phenol, or reactions at the amino group.

By mapping the potential energy surface for a given reaction, chemists can identify the minimum energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For example, studies on the oxidation of phenols have elucidated the mechanisms of hydrogen atom transfer or sequential proton-loss electron transfer. nih.gov Theoretical calculations can help distinguish between these pathways by comparing the activation energies for each. osti.gov Similarly, the mechanism of electrophilic substitution on the phenol ring, such as nitration or halogenation, can be investigated by modeling the formation of the intermediate sigma complex. savemyexams.comchemistrysteps.com

Illustrative Calculated Activation Energies for Phenol Reactions

ReactionProposed MechanismCalculated Activation Energy (kcal/mol)
OxidationHydrogen Atom Transfer15.2
NitrationElectrophilic Aromatic Substitution12.5
BrominationElectrophilic Aromatic Substitution10.8

This table presents hypothetical activation energies for reactions involving a phenol moiety, illustrating how computational chemistry can quantify reaction barriers.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent or a solid. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

The presence of a solvent can have a profound impact on the conformation and dynamics of a solute molecule. wikipedia.org For 4-(1-aminobutyl)phenol hydrochloride, a polar solvent like water would be expected to form strong hydrogen bonds with the phenolic hydroxyl group and the protonated amino group. tandfonline.comnagwa.com These interactions can stabilize certain conformations over others.

MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of the solvation shell around the solute. rsc.org The radial distribution function, for example, can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute. These simulations can also capture the dynamic nature of these interactions, such as the formation and breaking of hydrogen bonds, which occur on the picosecond to nanosecond timescale. The conformational landscape of the aminobutyl side chain would likely be different in a polar versus a non-polar solvent, as the solvent can mediate intramolecular interactions. jst.go.jp

In the solid state or in concentrated solutions, intermolecular interactions between molecules of 4-(1-aminobutyl)phenol hydrochloride become significant. These interactions, which include hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals forces, govern the packing of the molecules in a crystal lattice and the bulk properties of the material. utwente.nlnih.gov

MD simulations of the condensed phase can provide insights into these interactions. By analyzing the simulation trajectory, one can identify the preferred modes of interaction between molecules. For instance, the simulations might reveal the formation of hydrogen-bonded networks involving the hydroxyl and amino groups, or the tendency of the phenol rings to stack in a parallel or T-shaped arrangement. researchgate.net Understanding these intermolecular forces is crucial for predicting properties such as solubility, melting point, and crystal structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical features)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. acs.org These models are built on the principle that the structure of a molecule dictates its properties and activities. By analyzing a dataset of compounds with known activities, QSAR can identify the key chemical features—such as electronic, steric, and hydrophobic properties—that govern the observed effect. nih.gov

For a molecule like "4-(1-Aminobutyl)phenol hydrochloride", a QSAR study would involve generating a set of numerical descriptors that characterize its structure. These descriptors can range from simple counts of atoms and bonds to complex quantum chemical parameters. The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structural features. nih.govyoutube.com

Drug design and molecular design, in general, can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. It relies on the analysis of a set of molecules (ligands) that are known to interact with the target. By identifying the common chemical features (a pharmacophore) responsible for the desired activity, new molecules with potentially enhanced or similar activity can be designed. For "4-(1-Aminobutyl)phenol hydrochloride", a ligand-based approach would involve comparing it with other aminophenol derivatives to identify the key structural motifs essential for a particular biological effect. A hypothetical pharmacophore model for aminophenol derivatives might include a hydroxyl group as a hydrogen bond donor, an aromatic ring for hydrophobic interactions, and a protonated amine as a hydrogen bond donor or for electrostatic interactions.

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This method involves docking the ligand into the active site of the target to predict its binding orientation and affinity. This allows for the rational design of modifications to the ligand to improve its interaction with the target. For "4-(1-Aminobutyl)phenol hydrochloride", if the structure of its biological target were known, computational docking could be used to visualize how the phenolic hydroxyl, the aminobutyl side chain, and the aromatic ring interact with the amino acid residues in the binding pocket.

A 3D-QSAR study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors illustrates these principles. The study developed a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. The resulting QSAR model indicated that hydrophobic character and hydrogen bond donating groups were crucial for HDAC inhibitory activity, while electron-withdrawing groups had a negative influence. nih.gov This provides a framework for how a similar QSAR study on "4-(1-Aminobutyl)phenol hydrochloride" could be approached.

Computational chemistry provides a suite of tools to predict the chemical reactivity and selectivity of molecules. For "4-(1-Aminobutyl)phenol hydrochloride", these predictions can offer insights into its metabolic fate, potential for degradation, and its interaction with other molecules.

Key parameters that can be calculated to predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "4-(1-Aminobutyl)phenol hydrochloride", the phenolic oxygen and the nitrogen atom would be expected to be electron-rich sites, while the aromatic protons and the protons on the amino group would be electron-poor.

pKa Determination: The acidity of the phenolic hydroxyl group and the basicity of the amino group are critical determinants of the molecule's ionization state at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. Computational methods can accurately predict the pKa of phenolic compounds. For instance, studies have shown that computational models incorporating explicit water molecules can yield pKa values with high accuracy for a range of substituted phenols. mdpi.com

Computational studies on the derivatization of natural phenols have shown that the reactivity of the phenolic hydroxyl group and the aromatic ring can be finely tuned by various substituents, influencing whether reactions occur at the hydroxyl group or on the ring itself. nih.gov

The selectivity of "4-(1-Aminobutyl)phenol hydrochloride" in its interactions would be governed by a combination of these electronic factors, as well as steric effects from the butyl chain.

Crystal Structure Prediction and Polymorphism Studies

The solid-state structure of a chemical compound is crucial, especially for pharmaceuticals, as it influences properties like solubility, dissolution rate, stability, and bioavailability. Crystal structure prediction (CSP) and the study of polymorphism (the ability of a substance to exist in two or more crystalline forms) are therefore vital areas of computational research.

Crystal Structure Prediction: CSP methods aim to predict the most stable crystal packing arrangements of a molecule from its chemical diagram alone. This is a computationally intensive process that involves generating a multitude of possible crystal structures and ranking them based on their lattice energies. For "4-aminobenzamide", a molecule with some structural similarities to the subject compound, CSP has been shown to successfully predict its known polymorphs.

Polymorphism Studies: A compound like "4-(1-Aminobutyl)phenol hydrochloride" may exhibit polymorphism. Different polymorphs can have significantly different physical properties. Computational methods can be used to explore the potential polymorph landscape of a compound, identifying likely crystal structures and their relative stabilities. While experimental data on the crystal structure and polymorphism of "4-(1-Aminobutyl)phenol hydrochloride" is not readily available, computational studies on similar small organic molecules, such as phenol derivatives, have been successful in elucidating their crystal packing and hydrogen bonding networks. mdpi.com The presence of a flexible butyl chain and multiple hydrogen bond donors and acceptors (hydroxyl and amino groups) in "4-(1-Aminobutyl)phenol hydrochloride" suggests that it could potentially form a variety of hydrogen-bonded networks, leading to polymorphism.

V. Applications As a Chemical Research Intermediate

Utilization in the Synthesis of Complex Organic Architectures

The structure of 4-(1-Aminobutyl)phenol (B6149381) hydrochloride is well-suited for constructing intricate molecular frameworks. The presence of distinct reactive sites—the primary amine, the aromatic phenol (B47542) ring, and the chiral carbon—allows for its use in a variety of strategic synthetic applications.

In multi-step synthesis, a precursor molecule must offer reliable and selective reactivity. 4-(1-Aminobutyl)phenol hydrochloride serves this role effectively. The amine group and the phenolic hydroxyl group can be functionalized independently through orthogonal protection and deprotection strategies. For instance, the amine can be acylated or alkylated, while the phenol can undergo etherification or esterification. This differential reactivity allows chemists to build molecular complexity in a controlled, stepwise manner.

General 4-aminophenol (B1666318) structures are recognized as fundamental building blocks in organic chemistry. wikipedia.org They are famously used as the final intermediate in the industrial synthesis of paracetamol, where the amine is acetylated. wikipedia.org This principle of selective amine functionalization highlights the role of such compounds as synthons. Derivatives of 4-aminophenol are also employed in the synthesis of a variety of other compounds through reactions like diazotization of the amine group, followed by subsequent substitutions on the aromatic ring. wikipedia.orgmdpi.com The compound's utility is further underscored by its role as a precursor to new classes of polymers and specialized dyes. taylorandfrancis.com

Chirality is a critical element in modern pharmaceuticals and materials science, as the spatial arrangement of atoms can dictate a molecule's biological activity or physical properties. The (R)- and (S)-enantiomers of 4-(1-Aminobutyl)phenol hydrochloride are valuable chiral building blocks. The compound contains a stereocenter at the first carbon of the butyl group, directly attached to the phenyl ring.

Utilizing a single enantiomer of this compound allows for the synthesis of enantiomerically pure target molecules, which is crucial in drug development to ensure desired efficacy and avoid off-target effects. Chiral amines and aminophenol derivatives are widely used as intermediates in the synthesis of bioactive molecules. chemimpex.com The synthesis of chiral molecules often relies on starting with a readily available, enantiopure fragment, a role fulfilled by compounds like 4-(1-Aminobutyl)phenol hydrochloride. Asymmetric synthesis strategies can leverage this existing stereocenter to direct the formation of new stereocenters elsewhere in the target molecule, a process known as diastereoselective synthesis.

FeatureSynthetic ApplicationSignificanceReference
Primary Amine (-NH2)Acylation, Alkylation, DiazotizationAllows for the introduction of a wide range of functional groups and building blocks. wikipedia.org
Phenolic Hydroxyl (-OH)Etherification, EsterificationProvides a site for linking to other molecules or modifying solubility and electronic properties. taylorandfrancis.com
Chiral CenterAsymmetric SynthesisEnables the creation of specific stereoisomers, which is critical for biologically active compounds. chemimpex.com

Design and Synthesis of Labeled Analogs for Mechanistic Studies

To understand how molecules interact and reactions proceed, chemists often use labeled compounds that can be tracked and monitored. The 4-(1-Aminobutyl)phenol hydrochloride scaffold is suitable for modification into such probes.

Isotopically labeled compounds are indispensable tools in mechanistic chemistry and drug metabolism studies. Replacing hydrogen with deuterium (B1214612) (²H or D) or carbon-12 with carbon-13 (¹³C) creates a molecule that is chemically similar but physically distinct, allowing it to be traced by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

While specific literature on the isotopic labeling of 4-(1-Aminobutyl)phenol hydrochloride is not widely available, general methods for labeling aminophenols are well-established. For example, 4-Aminophenol labeled with seven deuterium atoms (D7) is commercially available, indicating the feasibility of such modifications. eurisotop.com Deuterium can be introduced into aromatic rings through acid-catalyzed hydrogen-deuterium exchange, often using deuterated acids like D₂SO₄. mpg.de Such labeled analogs serve as ideal internal standards for quantitative mass spectrometry assays, which are critical for accurately measuring the concentration of the unlabeled compound in complex biological or environmental samples. nih.gov Furthermore, introducing deuterium at a site of metabolic transformation can slow down the reaction rate (a phenomenon known as the kinetic isotope effect), a strategy used in drug discovery to improve a drug's pharmacokinetic profile. beilstein-journals.orgnih.gov

Fluorescent and spin-labeled probes are designed to report on their local environment. A fluorescent probe can change its light emission properties upon binding to a target or entering a different environment, while a spin label provides information via electron paramagnetic resonance (EPR) spectroscopy.

The 4-(1-Aminobutyl)phenol structure can serve as a core for such probes. The amine or phenol group provides a convenient handle for attaching a fluorophore through a stable covalent bond. The resulting conjugate can be used to visualize biological structures or monitor interactions. For example, phenol derivatives have been used as the basis for pH-sensing fluorescent probes. nih.gov

Similarly, spin-labeling can be achieved by introducing a stable radical, typically a nitroxide moiety. An innovative strategy that avoids reliance on cysteine residues involves the genetic incorporation of an unnatural amino acid like p-acetyl-L-phenylalanine, which is structurally related to 4-(1-Aminobutyl)phenol. This ketone-containing amino acid can then be reacted with a hydroxylamine (B1172632) reagent to generate a nitroxide spin label (a K1 side chain). nih.gov This orthogonal labeling method could be adapted to molecules like 4-(1-Aminobutyl)phenol, potentially by modifying the butyl chain to include a ketone, allowing for its use as a probe to study protein structure and conformational changes via EPR and double electron-electron resonance (DEER) spectroscopy. nih.gov

Role in Material Science Research

In material science, small molecules with multiple reactive groups, known as monomers, are polymerized to create materials with specific properties. Aminophenol derivatives are valuable in this context due to their ability to participate in various polymerization reactions. taylorandfrancis.com

The 4-(1-Aminobutyl)phenol hydrochloride molecule can function as a monomer or a modifying agent in polymer synthesis. The phenolic hydroxyl group and the aromatic ring can undergo electropolymerization or oxidative polymerization, similar to how aminophenols are used to create polyaniline derivatives. drexel.edumdpi.comresearchgate.net These polymers are often studied for their conductive properties. mdpi.comresearchgate.net

Alternatively, the amine and phenol groups can be used in step-growth polymerization to form polyamides, polyethers, or polyesters. A closely related compound, (R)-4-(1-Aminoethyl)phenol, is noted for its use in polymer chemistry, where it can be incorporated into polymer matrices to enhance their properties, for instance, in drug delivery systems. chemimpex.com The bifunctionality of 4-(1-Aminobutyl)phenol hydrochloride allows it to act as a cross-linking agent, connecting polymer chains to create a more rigid and stable three-dimensional network. The specific side chain may also impart improved solubility or thermal stability to the resulting material.

Monomer/ModifierPolymer TypePotential ApplicationReference
AminophenolsPolyaniline DerivativesConductive Films, Chemical Sensors drexel.edumdpi.comresearchgate.net
(R)-4-(1-Aminoethyl)phenolModified Polymer MatricesDrug Delivery Systems chemimpex.com
4-(1-Aminobutyl)phenol hydrochloridePolyamides, PolyethersHigh-Performance Thermoplastics, Functional Materials taylorandfrancis.com

Precursor for Polymer Synthesis and Modification

The structure of 4-(1-Aminobutyl)phenol is well-suited for creating high-performance polymers through condensation polymerization. This process involves the reaction between two different functional groups with the elimination of a small molecule, like water, to form a repeating polymer chain.

One of the primary applications for this compound is in the synthesis of specialty polyamides . Polyamides, a class of polymers known for their high strength and durability, are formed by reacting a diamine with a dicarboxylic acid. In this context, 4-(1-Aminobutyl)phenol can be used as a diamine monomer, reacting with various dicarboxylic acids (e.g., adipic acid or terephthalic acid) to form a polymer chain linked by strong amide bonds. The resulting polyamide would feature pendant phenolic hydroxyl groups along its backbone. These hydroxyl groups can significantly alter the polymer's properties by:

Increasing Polarity and Hydrogen Bonding: Enhancing moisture absorption and altering solubility characteristics.

Providing Reactive Sites: Allowing for post-polymerization modification, such as grafting other molecules or cross-linking the polymer chains to improve thermal and mechanical stability.

Improving Adhesion: The polar phenolic groups can improve the polymer's ability to bond to various substrates.

The incorporation of the butyl group is anticipated to disrupt the polymer chain packing, potentially leading to lower crystallinity, increased solubility in organic solvents, and enhanced flexibility compared to polyamides made from simple linear diamines.

Another significant area of application is in the creation of polybenzoxazines , a class of high-performance phenolic resins. These thermoset polymers are typically formed from a one-pot reaction of a phenol, a primary amine, and formaldehyde. 4-(1-Aminobutyl)phenol can uniquely act as both the phenol and amine source in this reaction. The thermally induced ring-opening polymerization of the resulting benzoxazine (B1645224) monomer creates a highly cross-linked network. Polybenzoxazines are known for their exceptional properties, including:

Near-zero shrinkage during curing.

High thermal stability and flame retardancy.

Excellent chemical resistance.

Low water absorption.

The butyl group in a polybenzoxazine network derived from this monomer would likely enhance the material's hydrophobicity and impact strength.

Table 1: Predicted Impact of 4-(1-Aminobutyl)phenol Incorporation on Polymer Properties This table presents hypothesized properties based on established principles of polymer chemistry. Specific values would require experimental verification.

Polymer TypeIncorporated MonomerAnticipated Property ChangeRationale
Polyamide4-(1-Aminobutyl)phenolIncreased solubility, lower melting point, reactive sitesThe bulky butyl group and aromatic ring disrupt chain packing, reducing crystallinity. Pendant -OH groups offer sites for further reactions.
Polybenzoxazine4-(1-Aminobutyl)phenolLower cross-link density, increased flexibility, enhanced hydrophobicityThe aliphatic butyl group introduces flexibility into the rigid thermoset network and increases the non-polar character of the material.

Component in Functional Material Development

Functional materials are designed to possess specific properties or perform specific functions, such as catalysis, sensing, or energy storage. The unique chemical structure of 4-(1-Aminobutyl)phenol makes it an attractive building block for such advanced materials.

A notable application is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. A recent study demonstrated the synthesis of a two-dimensional copper-based MOF using p-aminophenol, a structurally related compound. In this material, the amino and phenolic hydroxyl groups of p-aminophenol coordinate with copper atoms, creating a layered, graphite-like structure.

By analogy, 4-(1-Aminobutyl)phenol could be used as an organic linker to create novel MOFs. The presence of the butyl group would be expected to:

Tune the Pore Environment: The alkyl chains would project into the pores of the MOF, creating a more hydrophobic environment.

Control Interlayer Spacing: The size of the butyl group would influence the distance between the layers in a 2D MOF structure.

Modify Host-Guest Interactions: The altered pore chemistry could lead to selective adsorption of specific molecules.

These modified MOFs could find applications as specialized lubricants, sensors, or catalysts.

Table 2: Research Findings on a Functional Material from a Related Aminophenol

MaterialPrecursorsKey Structural FeatureReported ApplicationReference
Copper p-Aminophenol (Cu(PAP)₂)p-Aminophenol hydrochloride, Copper chloride, TriethylamineTwo-dimensional (2D) staggered structure analogous to graphite. Copper atoms are coordinated to amino and phenolic hydroxyl groups.Lubricating additive in PAO6 oil and deionized water.

Furthermore, polymers derived from aminophenols have been shown to exhibit interesting electronic properties. For example, polyaminophenols can be synthesized to create conductive polymers . The polymerization can proceed through an oxidative process to form extended conjugated systems, which are essential for electrical conductivity. The conductivity of these polymers can be several orders of magnitude higher than that of undoped polyaniline. The incorporation of 4-(1-Aminobutyl)phenol into such a polymer could modulate its processability and conductivity.

Finally, recent research has explored the use of benzoxazine-based resins as photocatalysts . The nitrogen and oxygen-rich structure of the polymer network can participate in photocharge generation, enabling applications such as the photocatalytic production of hydrogen peroxide. This opens up the possibility of developing functional materials from 4-(1-Aminobutyl)phenol for green chemistry and energy applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiomerically pure 4-(1-Aminobutyl)phenol hydrochloride?

  • Methodological Answer : Synthesis of enantiomers (e.g., (R)- or (S)-forms) requires chiral catalysts or resolving agents. For example, asymmetric hydrogenation of ketone precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield high enantiomeric excess (ee). Post-synthesis, chiral column chromatography (e.g., using cellulose-based stationary phases) is critical for purification .
  • Analytical Validation : Confirm enantiopurity via polarimetry or chiral HPLC (e.g., using a Chiralpak® AD-H column with a hexane/isopropanol mobile phase) .

Q. How can researchers characterize the structural integrity of 4-(1-Aminobutyl)phenol hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the aminobutyl side chain and phenol group. Aromatic protons appear at δ 6.5–7.5 ppm, while the aminobutyl chain shows signals at δ 1.2–3.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C10_{10}H16_{16}ClNO) with an exact mass of 201.0920 Da .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to humidity and acidic conditions, as the compound may degrade via hydrolysis or oxidation. Monitor stability via periodic HPLC analysis (e.g., using a C18 column with a pH 4.6 acetate buffer/methanol mobile phase) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 4-(1-Aminobutyl)phenol hydrochloride?

  • Methodological Answer :

  • Assay Standardization : Use pharmacopeial-grade reference standards (e.g., USP/EP guidelines) to calibrate activity assays. For receptor-binding studies, ensure consistent cell lines (e.g., HEK-293 for GPCRs) and buffer conditions (e.g., pH 7.4 Tris-HCl) .
  • Data Normalization : Account for batch-to-batch variability in enantiomeric purity by reporting ee values alongside bioactivity data .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) to receptors like adrenergic or dopaminergic subtypes. Use amine-coupling chemistry to immobilize target proteins on sensor chips .
  • Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS to predict binding poses and stability in silico .

Q. How can degradation pathways of 4-(1-Aminobutyl)phenol hydrochloride be systematically analyzed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions. Monitor degradation products via LC-MS/MS (e.g., using a Q-TOF instrument) .
  • Mechanistic Probes : Isotopic labeling (e.g., 2H^2H at the α-carbon of the aminobutyl chain) can trace hydrolysis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.